4-Amino-2-[(diethylamino)methyl]phenol, chloride
Description
IUPAC Nomenclature and Systematic Nomenclature
The systematic name for this compound, as defined by IUPAC rules, is 4-Amino-2-[(diethylamino)methyl]phenol dihydrochloride . The nomenclature is derived as follows:
- Phenol serves as the parent structure, with substitutions at the 2- and 4-positions.
- At position 2, a diethylamino-methyl group is attached, denoted as [(diethylamino)methyl].
- At position 4, an amino (-NH₂) group is present.
- The dihydrochloride designation indicates the compound exists as a salt formed by the protonation of two basic nitrogen atoms with hydrochloric acid (HCl).
Alternative systematic names include:
- 4-Amino-2-(diethylaminomethyl)phenol dihydrochloride
- 3-(Diethylamino)methyl-4-hydroxyaniline dihydrochloride .
Molecular Formula and Structural Isomerism
The molecular formula is C₁₁H₂₀Cl₂N₂O , with a molar mass of 267.195 g/mol . Key structural features include:
- A phenolic ring substituted with a primary amine (-NH₂) at the para position.
- A methylene-linked diethylamino group (-CH₂-N(CH₂CH₃)₂) at the ortho position.
- Two chloride counterions from hydrochloric acid.
Structural Isomerism :
- Positional Isomerism : Possible if substituents occupy different positions on the benzene ring (e.g., 3-amino-5-(diethylaminomethyl)phenol).
- Functional Group Isomerism : Unlikely due to the distinct amine and phenol groups.
- Salt Isomerism : Variations in protonation sites (e.g., mono-hydrochloride vs. dihydrochloride forms).
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀Cl₂N₂O |
| Molar Mass (g/mol) | 267.195 |
| Key Functional Groups | Phenol, primary amine, tertiary amine |
Crystallographic Data and Solid-State Conformation
Limited crystallographic data are available for the dihydrochloride salt. However, insights can be inferred from related compounds:
- The parent compound, 4-Amino-2-[(diethylamino)methyl]phenol , adopts an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 6.64 Å, b = 8.19 Å, c = 30.94 Å.
- In the solid state, intramolecular hydrogen bonds (e.g., O-H···N) stabilize planar geometries. For the dihydrochloride, chloride ions likely participate in ionic interactions with protonated amines and hydrogen bonding with the phenolic -OH group.
Hypothesized Solid-State Features :
- Protonated tertiary and primary amines forming ionic bonds with Cl⁻.
- Layered structures due to π-π stacking of aromatic rings.
Protonation States and Salt Formation Mechanisms
The dihydrochloride salt forms via protonation of two basic nitrogen atoms:
- Primary Amine (-NH₂) : Protonated to -NH₃⁺ (pKₐ ~4–5, similar to aniline derivatives).
- Tertiary Amine (-N(CH₂CH₃)₂) : Protonated to -NH⁺(CH₂CH₃)₂ (pKₐ ~10.98, comparable to diethylamine).
Salt Formation Mechanism :
- The free base reacts with two equivalents of HCl in a polar solvent (e.g., ethanol or water).
- Protonation occurs sequentially:
| Site | Protonation State | pKₐ Range |
|---|---|---|
| Primary amine (-NH₂) | NH₃⁺ | 4–5 |
| Tertiary amine (-N(CH₂CH₃)₂) | NH⁺(CH₂CH₃)₂ | ~10.98 |
Properties
CAS No. |
6297-14-9 |
|---|---|
Molecular Formula |
C11H19ClN2O |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
4-amino-2-(diethylaminomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14;/h5-7,14H,3-4,8,12H2,1-2H3;1H |
InChI Key |
KWNAKIVTTHIRJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)O.Cl |
Other CAS No. |
6297-14-9 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with o-cresol, which is a methylphenol derivative.
Amination: The o-cresol undergoes amination to introduce the amino group at the para position.
Alkylation: The amino group is then alkylated with diethylamine to form the diethylamino group.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride follows similar steps but on a larger scale. The process involves:
Bulk Handling of Starting Materials: Large quantities of o-cresol and diethylamine are used.
Controlled Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-alpha-diethylamino-o-cresol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and diethylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Applications in Hair Dyes
4-Amino-alpha-diethylamino-o-cresol dihydrochloride is predominantly used as an intermediate in the synthesis of hair dye formulations. Its ability to impart color to hair while maintaining stability under oxidative conditions makes it valuable in both oxidative and non-oxidative hair dyes.
Case Study: Safety and Efficacy in Hair Dyes
A study conducted by the Scientific Committee on Consumer Products (SCCP) assessed the safety of several hair dye components, including this compound. The findings indicated that at concentrations up to 1.5%, it does not pose significant health risks to consumers when used as intended in oxidative hair dye formulations .
| Parameter | Value |
|---|---|
| Maximum Concentration | 1.5% |
| Safety Assessment | No significant risk |
| Application Type | Oxidative hair dyes |
Biochemical Research
In biochemical research, this compound serves as a reagent for various assays due to its reactive amino groups. It is utilized in the synthesis of other compounds and as a marker in studies involving enzyme activity.
Research Example: Enzyme Activity Assays
In a study focusing on enzyme kinetics, 4-Amino-alpha-diethylamino-o-cresol dihydrochloride was employed to evaluate the activity of certain oxidoreductases. The compound's ability to undergo oxidation-reduction reactions made it an effective substrate for monitoring enzymatic processes .
Toxicological Studies
Understanding the toxicological profile of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride is crucial for its safe application in consumer products.
Toxicity Assessment
Research has shown that this compound exhibits low toxicity levels when tested in animal models. In acute toxicity studies, the LD50 values were established, indicating a relatively safe profile at recommended usage levels .
| Study Type | LD50 (mg/kg) |
|---|---|
| Acute Oral Toxicity | 1539 - 2000 |
| Dermal Toxicity | No significant adverse effects |
Applications in Clinical Diagnostics
The compound has also found applications in clinical diagnostics, particularly as a component in certain tests for detecting specific biochemical markers.
Diagnostic Use Case
In clinical settings, 4-Amino-alpha-diethylamino-o-cresol dihydrochloride has been utilized in assays aimed at identifying metabolic disorders through colorimetric methods. Its reactivity allows for visual detection of enzyme activity changes associated with various conditions .
Mechanism of Action
The mechanism of action of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Structural Insights :
- The diethylamino group in 4-Amino-alpha-diethylamino-o-cresol dihydrochloride enhances solubility and may influence receptor binding kinetics.
- Substitution patterns (e.g., chlorine vs. amino groups) significantly alter toxicity and metabolic pathways .
Acetylcholinesterase Inhibitory Activity: Comparative Analysis
The compound exhibits moderate acetylcholinesterase inhibition, though its potency varies across studies:
Key Findings :
- The wide IC50/Ki ranges suggest assay-dependent variability (e.g., pH, enzyme source) .
Biological Activity
4-Amino-alpha-diethylamino-o-cresol dihydrochloride (CAS No. 6297-14-9) is a chemical compound with significant biological activity, primarily recognized for its role as a substrate in enzymatic assays and its applications in various biochemical studies. This compound is particularly noted for its interactions with peroxidases, making it valuable in both research and clinical diagnostics.
- Molecular Formula : C₁₁H₁₅Cl₂N₂O
- Molecular Weight : 248.16 g/mol
- Structure : The compound features an amino group and a diethylamino moiety, contributing to its solubility and reactivity.
4-Amino-alpha-diethylamino-o-cresol dihydrochloride acts primarily as a chromogenic substrate for peroxidase enzymes. Upon oxidation by peroxidases, it produces a colored product, which can be quantitatively measured. This property is utilized in various assays to determine enzyme activity and the presence of specific biological molecules.
Enzymatic Assays
-
Peroxidase Activity :
- The compound is commonly used in assays to measure peroxidase activity due to its ability to undergo oxidation, resulting in a detectable color change.
- Case Study : In a study assessing the activity of horseradish peroxidase, the compound was shown to produce a stable colored product that correlates with enzyme concentration, demonstrating its utility in quantitative assays .
- Antioxidant Properties :
Pharmacological Applications
- Potential Therapeutic Uses : The compound has been explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its mechanism may involve modulation of oxidative stress pathways.
- Research Applications : It serves as a model compound in pharmacological studies aimed at understanding the role of amine-containing compounds in biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-o-cresol | Hydroxyl group on aromatic ring | Antioxidant properties |
| Alpha-diethylamino-o-cresol | Similar amine structure | Used as a substrate for various enzymes |
| 3-Amino-phenol | Amino group on phenolic ring | Known for antibacterial activity |
Research Findings
Recent studies have highlighted the importance of 4-amino-alpha-diethylamino-o-cresol dihydrochloride in various fields:
- Biochemistry : It has been extensively studied for its role in enzymatic reactions involving peroxidases, demonstrating significant sensitivity and specificity.
- Clinical Diagnostics : Its application as a chromogenic substrate makes it invaluable in diagnostic assays for determining enzyme levels in clinical samples.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 4-amino-alpha-diethylamino-o-cresol dihydrochloride in academic research?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled pH and temperature. Characterization should include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing aromatic protons at δ 6.8–7.2 ppm).
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for research-grade compounds).
- Mass Spectrometry (MS) for molecular weight validation (e.g., [M+H]+ peak at m/z corresponding to the molecular formula).
- Elemental Analysis to confirm stoichiometry of dihydrochloride salt (e.g., Cl⁻ content via ion chromatography).
Safety protocols from laboratory regulations (e.g., handling corrosive HCl byproducts) must align with institutional chemical hygiene plans .
Q. How should researchers design experiments to evaluate the stability of 4-amino-alpha-diethylamino-o-cresol dihydrochloride under varying storage conditions?
- Methodological Answer :
- Conduct accelerated degradation studies at elevated temperatures (e.g., 40°C, 60°C) and humidity levels (75% RH) over 1–6 months.
- Monitor changes using:
- UV-Vis Spectroscopy (absorbance shifts indicating degradation).
- X-Ray Diffraction (XRD) to detect crystallinity loss.
- Thermogravimetric Analysis (TGA) for thermal stability profiling.
- Compare results against baseline data from controlled storage (2–8°C, desiccated) .
Q. What safety protocols are critical when handling 4-amino-alpha-diethylamino-o-cresol dihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and dissolution steps to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels.
- Documentation : Maintain Safety Data Sheets (SDS) with updated hazard classifications (e.g., skin/eye irritation risks) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular dynamics) optimize reaction pathways for synthesizing 4-amino-alpha-diethylamino-o-cresol dihydrochloride?
- Methodological Answer :
- Use Density Functional Theory (DFT) to model intermediates and transition states, identifying energy barriers for key steps (e.g., diethylamino group attachment).
- Apply Reaction Path Search Algorithms (e.g., IRC calculations) to validate proposed mechanisms.
- Integrate computational predictions with experimental validation (e.g., adjusting solvent polarity to match simulated solvation effects) .
Q. What strategies resolve contradictions in spectroscopic data for 4-amino-alpha-diethylamino-o-cresol dihydrochloride across different research studies?
- Methodological Answer :
- Meta-Analysis : Compare NMR and MS datasets from multiple sources to identify systematic errors (e.g., solvent-induced shifts).
- Cross-Validation : Use complementary techniques (e.g., FT-IR for functional group confirmation) to reconcile discrepancies.
- Collaborative Reproducibility : Share raw data via open-access platforms to verify findings .
Q. How can researchers design reactors for scalable synthesis of 4-amino-alpha-diethylamino-o-cresol dihydrochloride while maintaining reaction efficiency?
- Methodological Answer :
- Continuous Flow Reactors : Optimize parameters (residence time, temperature) to enhance yield and reduce byproducts.
- Process Analytical Technology (PAT) : Implement in-line UV or Raman probes for real-time monitoring.
- Scale-Up Considerations : Use dimensionless scaling (e.g., Reynolds number) to maintain mixing efficiency from lab to pilot scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
